(1R)-1-(4-ethylphenyl)ethan-1-ol
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Overview
Description
(1R)-1-(4-ethylphenyl)ethan-1-ol is an organic compound characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-ethylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of 4-ethylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another approach is the Grignard reaction, where 4-ethylbenzylmagnesium bromide reacts with formaldehyde, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 4-ethylacetophenone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-ethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: It can react with carboxylic acids or acid anhydrides in the presence of acid catalysts to form esters.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate)
Esterification: Carboxylic acids, acid anhydrides, acid catalysts (e.g., sulfuric acid)
Substitution: SOCl2, PBr3
Major Products
Oxidation: 4-ethylbenzaldehyde, 4-ethylbenzoic acid
Esterification: Various esters depending on the carboxylic acid used
Substitution: Halogenated derivatives
Scientific Research Applications
(1R)-1-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and effects on living organisms.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: It can be used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which (1R)-1-(4-ethylphenyl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed study and experimental data.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Phenylethanol: Lacks the ethyl group on the phenyl ring.
(1R)-1-(4-Methylphenyl)ethanol: Contains a methyl group instead of an ethyl group.
(1R)-1-(4-Isopropylphenyl)ethanol: Contains an isopropyl group instead of an ethyl group.
Properties
IUPAC Name |
(1R)-1-(4-ethylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFBZEOPUXCNHK-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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